Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Physicochemical profiling Drug-likeness Scaffold differentiation

N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (CAS 1203205-72-4) is a fully substituted 5-nitropyrimidine derivative bearing a 2,4-dimethoxyphenylamino group at C-2, a methyl group at C-4, and a morpholin-4-yl substituent at C-6 of the electron-deficient pyrimidine core. The compound belongs to the morpholinopyrimidine class, a scaffold extensively validated in the patent literature for mTOR kinase and PI3K inhibition.

Molecular Formula C17H21N5O5
Molecular Weight 375.385
CAS No. 1203205-72-4
Cat. No. B2975413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine
CAS1203205-72-4
Molecular FormulaC17H21N5O5
Molecular Weight375.385
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-]
InChIInChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20)
InChIKeyXDXZTMTVZBQLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (CAS 1203205-72-4): Structural Identity and Scaffold Classification for Procurement Decisions


N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (CAS 1203205-72-4) is a fully substituted 5-nitropyrimidine derivative bearing a 2,4-dimethoxyphenylamino group at C-2, a methyl group at C-4, and a morpholin-4-yl substituent at C-6 of the electron-deficient pyrimidine core. The compound belongs to the morpholinopyrimidine class, a scaffold extensively validated in the patent literature for mTOR kinase and PI3K inhibition [1]. Its molecular formula is C₁₇H₂₁N₅O₅ (MW = 375.38 g/mol), with computed physicochemical descriptors—cLogP ≈ 2.99, topological polar surface area (TPSA) ≈ 35.94 Ų, and zero Rule-of-Five violations—placing it within oral drug-like chemical space . This compound is supplied primarily as a research-grade building block or screening candidate, and publicly available quantitative bioactivity data remain extremely limited as of the search date.

Why N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine Cannot Be Replaced by Generic Morpholinopyrimidine Analogs


Morpholinopyrimidine-5-nitro derivatives are not functionally interchangeable. The substitution pattern—particularly the identity and position of the N²-aryl group and the C⁴/C⁶ substituents—governs both the physicochemical profile and the target-binding pharmacophore. The 2,4-dimethoxyphenyl group at N² introduces a specific hydrogen-bond acceptor/donor arrangement (two methoxy oxygen atoms and one NH donor) distinct from mono-methoxy, halogenated, or alkyl-substituted analogs . Additionally, the 4-methyl-5-nitro-6-morpholino arrangement creates a unique electronic environment: the electron-withdrawing nitro group at C-5 polarizes the pyrimidine ring, while the electron-donating morpholine at C-6 and methyl at C-4 modulate the ring's π-electron density in a regio-specific manner. Published structure-activity relationship (SAR) studies on trisubstituted 5-nitropyrimidines demonstrate that antiproliferative potency varies over 100-fold depending solely on the 4-substituent identity, confirming that even single-position alterations produce non-equivalent biological outcomes [1]. Procuring an analog with a different aniline, heterocycle, or substitution pattern without confirmatory comparative data therefore carries an unquantifiable risk of phenotype alteration.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine Versus Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Donor Count Differentiate Target Compound from Regioisomeric N-(4-Methoxyphenyl) Analog (CAS 378208-76-5)

The target compound (C₁₇H₂₁N₅O₅, MW = 375.38) differs from the closest regioisomeric analog N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (CAS 378208-76-5; C₁₆H₁₉N₅O₄, MW = 345.35) by the presence of a second methoxy group on the phenyl ring and by a shift of the morpholine substituent from C-2 to C-6 of the pyrimidine. These structural differences produce quantifiable changes in key drug-likeness descriptors: the target compound has one additional hydrogen-bond acceptor (from the second methoxy oxygen) and a higher molecular weight (+30 Da), while maintaining the same hydrogen-bond donor count (NH = 1). The TPSA of the target compound is 35.94 Ų (calculated), compared to an estimated TPSA of ~44–48 Ų for the regioisomer due to the different positioning of polar atoms . These differences affect passive membrane permeability predictions and may influence oral bioavailability potential in lead optimization campaigns.

Physicochemical profiling Drug-likeness Scaffold differentiation

2,4-Dimethoxyphenyl Substituent Confers Unique Electronic and Steric Profile Compared to Mono-Methoxy or 4-SCF₂H Phenyl Analogs

Among the series of 4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine derivatives that vary only in the N²-aryl substituent, the 2,4-dimethoxyphenyl group in the target compound (CAS 1203205-72-4) is structurally distinct. Compared to the N-(4-fluorophenyl)methyl analog (CAS 1203396-28-4), the 4-[(difluoromethyl)sulfanyl]phenyl analog (CAS 1210695-30-9), and the N-(3-fluorophenyl) analog (CAS not specified, but reported as a separate catalog item), the 2,4-dimethoxyphenyl group introduces two electron-donating methoxy substituents that increase the electron density on the aniline nitrogen, modulating the pKa of the NH and consequently its hydrogen-bond donor strength . The ortho-methoxy group (at C-2 of the phenyl ring) additionally imposes a steric constraint near the pyrimidine-NH-phenyl junction that is absent in para-only substituted analogs. Published SAR from the broader 5-nitropyrimidine class demonstrates that electron-rich aniline substituents can significantly alter kinase selectivity profiles, as the aniline occupies a critical region of the ATP-binding pocket in morpholinopyrimidine-based kinase inhibitors [1].

Electronic effects Steric parameters SAR differentiation

4-Methyl-6-morpholino-5-nitropyrimidine Core Belongs to PI3K/mTOR Pharmacophore Class with Validated Kinase Inhibitory Potential

The morpholinopyrimidine scaffold bearing a 5-nitro group is a validated pharmacophore for ATP-competitive kinase inhibition, particularly against the PI3K and mTOR kinase families. Patent US 2009/0018134 A1 (AstraZeneca) explicitly claims morpholino pyrimidine compounds of this structural class for the treatment of mTOR- and/or PI3K-mediated proliferative diseases [1]. Within this class, published SAR studies demonstrate that the 4-substituent dramatically influences antiproliferative potency: in a series of 2,4,6-trisubstituted-5-nitropyrimidines, the most potent analog (6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine) exhibited IC₅₀ values of 0.32 μM (L1210) and 1.6 μM (H.Ep.2), while the 2,4-dimethoxy-6-(dibromomethyl) analog was approximately 6-fold less potent (IC₅₀ ≈ 1.9 μM for L1210), demonstrating that the substituent at C-4 is a critical determinant of activity [2]. The target compound contains morpholine at C-6 (a favorable substituent for kinase hinge-region binding) and a methyl group at C-4 (small, non-polar, compatible with the ATP-binding pocket), positioning it within the active subspace of the scaffold SAR.

Kinase inhibition PI3K/mTOR pathway Scaffold validation

Nitro Group at C-5 Provides a Synthetic Handle for Further Derivatization Absent in Non-Nitro Pyrimidine Analogs

The 5-nitro substituent on the pyrimidine core is a chemically reactive functional group that enables downstream transformations unavailable to non-nitrated pyrimidine analogs. The nitro group can be selectively reduced (e.g., H₂/Pd-C or SnCl₂) to generate the corresponding 5-aminopyrimidine, a versatile intermediate for amide coupling, diazotization, or further heterocycle formation [1]. In the context of 5-nitropyrimidine chemistry, the nitro group also activates the pyrimidine ring toward nucleophilic aromatic substitution, facilitating late-stage functionalization at adjacent positions. This contrasts with 5-unsubstituted or 5-cyano morpholinopyrimidine analogs, which lack the redox activity and synthetic versatility of the nitro group. The published synthetic methodology demonstrates that chloro-substituted 5-nitropyrimidines undergo palladium-catalyzed amination to produce diverse di-substituted pyrimidines in high yields, confirming the activating effect of the nitro group [1]. The target compound's nitro group therefore serves dual roles: as a pharmacophoric element (capable of participating in π-stacking or hydrogen-bonding interactions) and as a chemical handle for library expansion.

Synthetic versatility Chemical derivatization Redox chemistry

Recommended Procurement and Application Scenarios for N-(2,4-Dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine (CAS 1203205-72-4)


Kinase Inhibitor Screening Library Expansion with Morpholinopyrimidine Diversity

Procure this compound as a non-redundant member of a morpholinopyrimidine-focused kinase inhibitor screening library. The 2,4-dimethoxyphenyl N²-substituent, combined with the 4-methyl/6-morpholino/5-nitro substitution pattern, fills a specific structural cell not occupied by mono-methoxy, halogenated, or alkyl-aniline analogs (see Section 3, Evidence Item 2). Given the validated PI3K/mTOR pharmacophore class membership (see Section 3, Evidence Item 3), this compound is suitable for screening against the PI3K family (α, β, γ, δ isoforms), mTOR (C1 and C2 complexes), and related PIKK-family kinases. The favorable drug-likeness profile (cLogP = 2.99, zero RO5 violations; see Section 3, Evidence Item 1) supports its use in cell-based phenotypic assays without concerns about poor membrane permeability. Note: Quantitative target-specific IC₅₀ or Kᵢ data are not publicly available as of April 2026; users should budget for initial in-house profiling.

Medicinal Chemistry Starting Point for 5-Aminopyrimidine Lead Optimization

Use this compound as a key intermediate in a lead optimization workflow. The 5-nitro group can be selectively reduced to the corresponding 5-amine under standard catalytic hydrogenation conditions, generating a nucleophilic handle for amide bond formation, sulfonamide synthesis, or urea coupling (see Section 3, Evidence Item 4). This 'procure once, diversify later' strategy is cost-efficient: a single batch of the nitro compound supports both the initial screening (as the nitro form) and subsequent SAR expansion (via reduction to the amine). The 4-methyl substituent provides metabolic stability relative to benzylic or halogenated alternatives, while the morpholine at C-6 maintains the kinase hinge-binding motif identified in the broader patent class (see Section 3, Evidence Item 3). [1]

Negative Control or Comparator for 4-Substituted Morpholinopyrimidine SAR Studies

Deploy this compound as a comparator in SAR campaigns exploring the effect of C-4 substituent variation. Published data on the 5-nitropyrimidine scaffold demonstrate that antiproliferative potency varies approximately 6-fold or more depending on the C-4 substituent (see Section 3, Evidence Item 3). The 4-methyl group is the smallest non-polar alkyl substituent possible at this position, serving as a minimal steric and electronic perturbation. This makes the compound a valuable baseline comparator when testing the effect of larger, more polar, or halogenated C-4 substituents. Its distinct 2,4-dimethoxyphenyl N²-group also controls for aniline-dependent selectivity effects when compared against N-(3-fluorophenyl) or N-(4-SCF₂H-phenyl) analogs with identical core scaffolds.

Computational Chemistry and Docking Studies Leveraging Well-Defined Physicochemical Profile

Utilize the compound in structure-based drug design (SBDD) workflows due to its precisely characterized physicochemical descriptors. The computed properties—cLogP = 2.99, TPSA = 35.94 Ų, MW = 375.38, HBD = 1, and HBA = 6 (see Section 3, Evidence Item 1)—provide a well-defined starting point for molecular docking studies against kinase ATP-binding pockets. The morpholine oxygen serves as a predicted hinge-region hydrogen-bond acceptor, while the 2,4-dimethoxyphenyl group can be docked into the selectivity pocket or solvent-exposed region depending on the kinase target. The compound's zero Rule-of-Five violations and moderate lipophilicity make it suitable for retrospective computational analysis of kinase inhibitor physicochemical property distributions.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.